molecular formula C8H6N2O B187833 Quinoxaline, 1-oxide CAS No. 6935-29-1

Quinoxaline, 1-oxide

Cat. No. B187833
CAS RN: 6935-29-1
M. Wt: 146.15 g/mol
InChI Key: OARGFWQSVACNCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoxaline, 1-oxide is a compound with the molecular formula C8H6N2O . It is also known by other names such as Quinoxaline N-oxide and 1-oxidoquinoxalin-1-ium . It is a significant compound due to its various biological properties .


Synthesis Analysis

Quinoxaline and its derivatives have been synthesized through various methods over the years . A common method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating .


Molecular Structure Analysis

The molecular structure of Quinoxaline, 1-oxide consists of a benzene ring fused to a pyrazine ring . The InChI representation of the molecule is InChI=1S/C8H6N2O/c11-10-6-5-9-7-3-1-2-4-8(7)10/h1-6H .


Chemical Reactions Analysis

Quinoxaline and its derivatives have been found to exhibit a wide range of physicochemical and biological activities . They have been utilized for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials .


Physical And Chemical Properties Analysis

Quinoxaline, 1-oxide has a molecular weight of 146.15 g/mol . It has a topological polar surface area of 38.4 Ų and contains 11 heavy atoms . It does not have any hydrogen bond donors but has 2 hydrogen bond acceptors .

Scientific Research Applications

Antibacterial Agents

Quinoxaline 1,4-di-N-oxides (QdNO’s) have been used as potent drugs since the middle of the last century. They were initially used as food additives to improve animal growth, but their use as antibacterial agents led to an interest in investigating their mechanism of action . The mechanism of action includes the production of reactive oxygen species (ROS), cellular deoxygenation, metal chelation, and bioreductive agents .

Antifungal Agents

Quinoxalines have prominent antifungal effects . The exact mechanism of action is not specified, but it is likely related to their ability to cause DNA damage .

Anticancer Agents

Quinoxalines are also used in the development of drugs against cancer . They can cause DNA damage, which is often exploited in cancer treatments .

Antiparasitic Agents

Quinoxaline 1,4-dioxides present a promising class for the development of new drugs targeting parasitic diseases such as malaria, trypanosomiasis, leishmaniasis, and amoebiasis .

Dyes and Electroluminescent Materials

Quinoxaline derivatives have found applications as dyes and efficient electroluminescent materials . They are used in organic light-emitting devices .

Antioxidant Agents

Research on QdNO’s derivatives includes a wide range of important biological activities, including their use as antioxidants .

Safety And Hazards

Quinoxaline, 1-oxide can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Therefore, it is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray . It is also recommended to avoid getting it in eyes, on skin, or on clothing .

Future Directions

Quinoxalines, including Quinoxaline, 1-oxide, have become a crucial component in drugs used to treat various conditions such as cancerous cells, AIDS, plant viruses, schizophrenia . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future . Therefore, numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .

properties

IUPAC Name

1-oxidoquinoxalin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-10-6-5-9-7-3-1-2-4-8(7)10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARGFWQSVACNCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC=[N+]2[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10219388
Record name Quinoxaline, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10219388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoxaline, 1-oxide

CAS RN

6935-29-1
Record name Quinoxaline, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6935-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoxaline 1-oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193509
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinoxaline 1-oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48942
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinoxaline, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10219388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinoxaline N-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Quinoxaline N-oxide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NWY6JJ9HR6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quinoxaline, 1-oxide
Reactant of Route 2
Quinoxaline, 1-oxide
Reactant of Route 3
Reactant of Route 3
Quinoxaline, 1-oxide
Reactant of Route 4
Reactant of Route 4
Quinoxaline, 1-oxide
Reactant of Route 5
Quinoxaline, 1-oxide
Reactant of Route 6
Quinoxaline, 1-oxide

Citations

For This Compound
165
Citations
DE Chasan, LL Pytlewski, C Owens… - Journal of Inorganic and …, 1976 - Elsevier
3d metal chloride complexes with quinoxaline 1-oxide (NQxO) were prepared by allowing ligand and salt solutions, pretreated with molecular sieve 4A, to interact. Complexes of the …
Number of citations: 17 www.sciencedirect.com
T Hashimoto, T Negishi, T Namba… - Chemical and …, 1979 - jstage.jst.go.jp
Quinoline derivatives and analogs were surveyed for their mutagenicity using the Salmonella/microsome assay. 4-Methylquinoline, 4-methylquinoline 1-oxide, quinoxaline 1-oxide, …
Number of citations: 31 www.jstage.jst.go.jp
JP Dirlam, JE Presslitz, BJ Williams - Journal of Medicinal …, 1983 - ACS Publications
… [ (alkylthio)methyl] quinoxaline 1-oxide derivatives (1) having in … ,3-disubstituted quinoxaline 1-oxide precursors required for this … In particular, the 3-[(alkylthio)methyl]quinoxaline 1-oxide …
Number of citations: 41 pubs.acs.org
Y Ahmad, MS Habib, MI Qureshi… - The Journal of Organic …, 1973 - ACS Publications
… Quinoxaline 1-oxide remained unchanged11 (over 90% recovery) when heated under reflux with an excess of acetyl chloride for 24 hr. On the other hand, quinoxaline 1,4-dioxide (la) …
Number of citations: 8 pubs.acs.org
A Carta, P Corona, M Loriga - Current medicinal chemistry, 2005 - ingentaconnect.com
… compounds depends on the number of NO bonds in their molecules, because quinoxaline, a reduced derivative of QUIN, is not mutagenic, and partially reduced quinoxaline 1-oxide …
Number of citations: 186 www.ingentaconnect.com
A Albini, R Colombi, G Minoli - Journal of the Chemical Society, Perkin …, 1978 - pubs.rsc.org
… The solvent and substituent effects on the photoisomerization of quinoxaline 1 -oxide were investigated. Irradiation in water afforded the corresponding quinoxalones if there was a …
Number of citations: 9 pubs.rsc.org
P Mu, M Zheng, M Xu, Y Zheng, X Tang, Y Wang… - Drug Metabolism and …, 2014 - ASPET
… on the number of NO bonds in their structure, because the reduced derivative of quindoxin, quinoxaline, was not mutagenic, and the partially reduced derivative, quinoxaline 1-oxide, …
Number of citations: 27 dmd.aspetjournals.org
DE Chasan, LL Pytlewski, C Owens… - Journal of Inorganic and …, 1977 - Elsevier
Hexacoordinated 3d metal perchlorate complexes with quinoxaline 1-oxide(N-QxO) were prepared and characterized by means of spectral and magnetic studies. Several of the new …
Number of citations: 9 www.sciencedirect.com
Y Ahmad, MS Habib, A Mohammady… - The Journal of …, 1968 - ACS Publications
… When the time of heating was increased from 4 hr to 10 hr in the case of quinoxaline 1-oxide derivatives la, lb, and Id (see above), the rearrangement products, here too, were entirely …
Number of citations: 17 pubs.acs.org
RA Abramovitch, BW Cue Jr - The Journal of Organic Chemistry, 1980 - ACS Publications
… Elutionwith CHC13 gave 2-azidoquinoxaline 1-oxide (25): 85 mg (68% based on chloride consumed); mp 101-104 C dec; IR (KBr) 2170, 2130 (N3), 1260 cm"1 (N+-0"). Attempts …
Number of citations: 25 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.